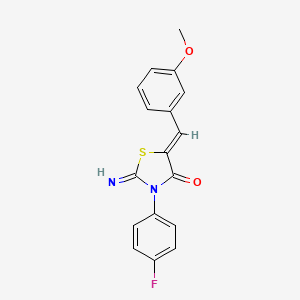![molecular formula C19H23BrN2O2 B6130143 4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6130143.png)
4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[4-(2-methoxybenzyl)-1-piperazinyl]methyl}phenol, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the phenol class of compounds and is mainly used in research settings to study the physiological and biochemical effects of its mechanism of action.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that regulates pain perception and stress responses. By blocking the NOP receptor, BRL-15572 reduces the activity of nociceptin, a neuropeptide that plays a role in pain transmission and modulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It also has anxiolytic effects and can reduce stress-induced behaviors in animal models. BRL-15572 has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a role in pain perception, mood regulation, and stress responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRL-15572 in research is its selectivity for the NOP receptor, which allows for specific modulation of pain and stress responses. However, its limited solubility in water and low bioavailability in vivo can pose challenges in experimental design and interpretation of results.
Future Directions
Future research on BRL-15572 could focus on its potential therapeutic applications in other disease conditions such as anxiety disorders, depression, and addiction. Further studies could also investigate the pharmacokinetics and pharmacodynamics of BRL-15572 to optimize its therapeutic potential. The development of more potent and selective NOP receptor antagonists could also provide new insights into the role of the NOP receptor in pain and stress responses.
Synthesis Methods
The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with 4-(2-methoxybenzyl)piperazine in the presence of a base. The resulting intermediate is then reduced to BRL-15572 using a palladium catalyst and hydrogen gas.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. Research studies have shown that BRL-15572 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain.
properties
IUPAC Name |
4-bromo-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-19-5-3-2-4-15(19)13-21-8-10-22(11-9-21)14-16-12-17(20)6-7-18(16)23/h2-7,12,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWBMQSYTWNWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6130061.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6130080.png)
![2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
![{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6130102.png)
![5-[(4-acetyl-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6130121.png)
![3-(methoxymethyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6130125.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6130132.png)
![7-(1-benzofuran-2-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6130136.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6130140.png)

![1-{[2-(benzylamino)ethyl]amino}propan-2-ol dihydrochloride](/img/structure/B6130162.png)
![1-acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6130167.png)
![2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)